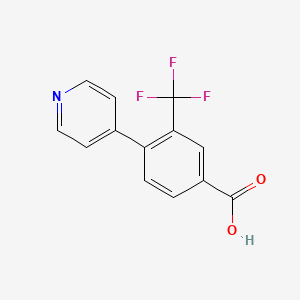
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate is a synthetic organic compound that is part of TimTec’s extensive library of screening compounds. These compounds are designed for high-throughput screening in various scientific research fields, including drug discovery and development. This compound is known for its unique chemical structure and potential biological activity, making it a valuable tool for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate involves multiple steps, including the formation of key intermediates and the final compound. The specific synthetic route and reaction conditions are proprietary to TimTec and are optimized for high yield and purity. The synthesis typically involves:
Formation of intermediates: Using various organic reactions such as condensation, cyclization, and substitution.
Final compound synthesis: Combining intermediates under controlled conditions to form this compound.
Industrial Production Methods: this compound is produced on an industrial scale using automated synthesis and purification techniques. The compound undergoes rigorous quality control to ensure high purity and consistency. The production process includes:
Automated synthesis: Utilizing robotic systems to perform reactions and monitor conditions.
Purification: Employing techniques such as chromatography and crystallization to isolate the final product.
Quality control: Conducting NMR and mass spectrometry to confirm the structure and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies to understand biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as:
Inhibition of enzyme activity: Blocking the active site of enzymes.
Receptor modulation: Altering the signaling pathways of receptors.
Protein-protein interactions: Disrupting or stabilizing interactions between proteins.
Comparación Con Compuestos Similares
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate can be compared with other similar compounds in terms of its chemical structure and biological activity. Some similar compounds include:
Timtec ST45398549: A structurally related compound with similar biological activity.
Timtec ST45398550: Another related compound with distinct chemical properties.
Timtec ST45398551: A compound with comparable applications in scientific research.
Uniqueness: this compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Its versatility in various research applications makes it a valuable tool for scientists.
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F19O2/c1-2-5(34)35-4-7(18,19)9(22,23)11(26,27)13(30,31)14(32,33)12(28,29)10(24,25)8(20,21)6(16,17)3-15/h2H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDGDTICDBUFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F19O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-chloroacetate](/img/structure/B7838085.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromopropanoate](/img/structure/B7838092.png)

![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B7838099.png)

![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B7838107.png)

